
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine is an organic compound with the molecular formula C11H6Cl4N2 This compound is characterized by a pyrimidine ring substituted with a chloromethyl group and a trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorobenzaldehyde with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-5-(2,4,6-trichlorophenyl)pyrimidine
- 2-(Chloromethyl)-5-(2,3,5-trichlorophenyl)pyrimidine
- 2-(Chloromethyl)-5-(2,3,4-trichlorophenyl)pyrimidine
Uniqueness
2-(Chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,3,6-trichlorophenyl group provides a distinct steric and electronic environment, affecting the compound’s interaction with various targets and its overall stability.
Eigenschaften
Molekularformel |
C11H6Cl4N2 |
|---|---|
Molekulargewicht |
308.0 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H6Cl4N2/c12-3-9-16-4-6(5-17-9)10-7(13)1-2-8(14)11(10)15/h1-2,4-5H,3H2 |
InChI-Schlüssel |
ILEUISXACMYDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2)CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



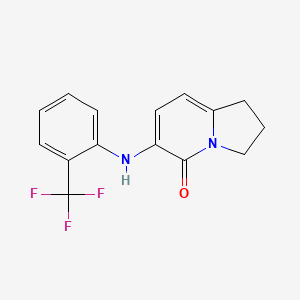
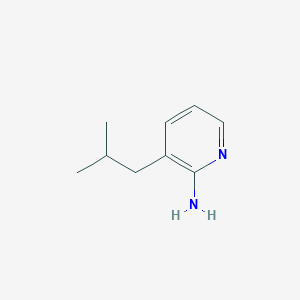
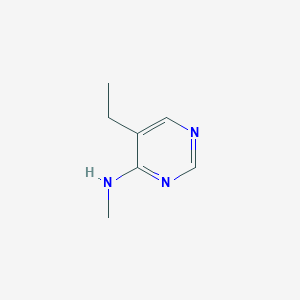
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)

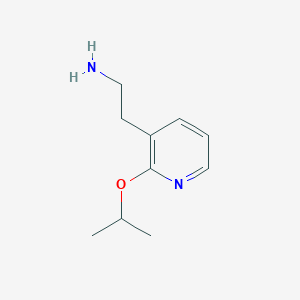

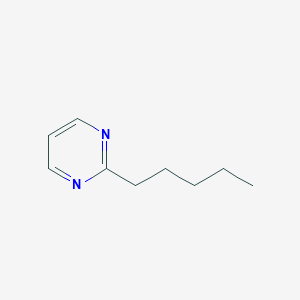

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)


